molecular formula C10H14N2O3 B15095259 Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)

Katalognummer: B15095259
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: JRWDOGIMXZGRBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) is a complex organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an amino group, a hydroxyethyl group, and a methylamino group attached to the benzoic acid core

Vorbereitungsmethoden

The synthesis of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid followed by reduction to introduce the amino group. The hydroxyethyl and methylamino groups can be introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) include:

    2-Amino-5-methylbenzoic acid: Differing by the presence of a methyl group instead of the hydroxyethyl and methylamino groups.

    5-Amino-2-hydroxybenzoic acid: Lacking the hydroxyethyl and methylamino groups.

    Benzoic acid, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, methyl ester: Featuring a methyl ester group

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

5-amino-2-[2-hydroxyethyl(methyl)amino]benzoic acid

InChI

InChI=1S/C10H14N2O3/c1-12(4-5-13)9-3-2-7(11)6-8(9)10(14)15/h2-3,6,13H,4-5,11H2,1H3,(H,14,15)

InChI-Schlüssel

JRWDOGIMXZGRBJ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)C1=C(C=C(C=C1)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.